2-Fluoropyridine
Description
Significance of Fluorinated Pyridines in Contemporary Chemical Science
Fluorine, the most electronegative element, possesses a unique set of properties that profoundly influence the behavior of organic molecules when incorporated. Its small atomic radius, high bond dissociation energy with carbon, and ability to modulate lipophilicity, metabolic stability, and binding affinities make it an indispensable tool for chemists. When appended to the pyridine (B92270) ring, a fundamental nitrogen-containing heterocycle prevalent in numerous biologically active compounds and functional materials, fluorine substitution leads to compounds with significantly altered and often enhanced characteristics nih.govnih.govacs.orgchemrxiv.org.
The pyridine moiety itself is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and ligands for catalysis, owing to its ability to engage in hydrogen bonding, π-π stacking, and coordination interactions. The introduction of fluorine onto this scaffold can:
Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, often leading to increased half-lives for drug candidates nih.govnih.gov.
Modulate Lipophilicity and Permeability: Fluorine substitution can increase lipophilicity, thereby improving a molecule's ability to cross biological membranes nih.govchemrxiv.org.
Alter Electronic Properties: The electron-withdrawing nature of fluorine influences the electron distribution within the pyridine ring, affecting its reactivity and interaction with biological targets chemrxiv.orgrsc.org.
Improve Binding Affinity: Fluorine can participate in specific interactions, such as C-F···H-bond interactions or dipole-dipole interactions, potentially increasing target binding affinity nih.govacs.org.
These combined effects make fluorinated pyridines highly sought-after building blocks in drug discovery and crop protection research. For instance, trifluoromethylpyridine derivatives are key intermediates in the synthesis of numerous agrochemicals and pharmaceuticals, demonstrating the broad utility of fluorine-containing pyridines in these sectors nih.govresearchoutreach.orgagropages.comccspublishing.org.cn.
Table 1: Key Physical Properties of 2-Fluoropyridine
| Property | Value | Unit | Source(s) |
| Molecular Weight | 97.09 | g/mol | nih.govchemeo.comchemsrc.comnist.gov |
| Appearance | Clear dark brown liquid | - | nih.gov |
| Boiling Point | 126 | °C | chemsrc.comsigmaaldrich.comchemicalbook.com |
| Density | 1.128 | g/mL at 25°C | sigmaaldrich.comchemicalbook.com |
| Refractive Index | 1.466 (n20/D) | - | sigmaaldrich.comchemicalbook.com |
| Vapor Pressure | 26.6 | mmHg | nih.gov |
| Flash Point | 24 | °C (closed) | sigmaaldrich.com |
The physical properties of this compound, such as its liquid state at room temperature and moderate boiling point, facilitate its handling and use in various synthetic transformations within academic laboratories sigmaaldrich.comchemicalbook.com.
Scope and Delimitation of the Research Outline
This article focuses exclusively on the academic research pertaining to the chemical compound this compound. The scope encompasses its significance within contemporary chemical science, its historical context in research, and detailed findings concerning its synthesis, properties, and reactivity as investigated in academic settings. The content is strictly delimited to scientifically accurate information derived from peer-reviewed literature and reputable scientific databases.
Crucially, this article will not include any information related to:
Dosage or administration protocols.
Safety profiles, adverse effects, or toxicological data.
Commercial applications or product information beyond their relevance as examples of academic research outcomes.
Content from the websites www.benchchem.com, www.smolecule.com, or www.vulcanchem.com.
The aim is to provide a professional and authoritative overview of this compound's role in fundamental chemical research.
Historical Context of this compound Research
The study of fluorinated pyridines, including this compound, has a rich history rooted in the broader exploration of organofluorine chemistry and heterocyclic synthesis. Early research efforts focused on developing reliable methods for introducing fluorine onto the pyridine ring, often relying on nucleophilic aromatic substitution (SNAr) reactions. The displacement of halides, particularly chloride, from activated pyridine rings by fluoride (B91410) sources was a common strategy chemicalbook.comresearchgate.netnih.govacs.org. For example, 2-chloropyridine (B119429) has served as a precursor for this compound through SNAr reactions, leveraging the established chemistry of halopyridines chemicalbook.comresearchgate.netnih.govacs.org.
More recent advancements have explored direct C-H fluorination methodologies, offering more atom-economical routes to fluorinated pyridines, including this compound researchgate.netacs.org. The reactivity of this compound itself has been a significant area of investigation. Its susceptibility to nucleophilic attack at the C2 position, facilitated by the electron-withdrawing fluorine atom, makes it a valuable synthon for introducing various nucleophiles onto the pyridine ring chemicalbook.comresearchgate.netnih.govresearchgate.netacs.orgresearchgate.net.
A key finding in the historical research of this compound's reactivity is its significantly enhanced susceptibility to SNAr reactions compared to its chloro-analogue. Studies have demonstrated that this compound reacts approximately 320 times faster than 2-chloropyridine in reactions with sodium ethoxide in ethanol (B145695) at room temperature nih.govresearchgate.netacs.orgepfl.ch. This high reactivity allows for SNAr reactions to occur under milder conditions, expanding the scope for functionalizing complex molecules.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data Availability | Key Source(s) |
| ¹H NMR | Available | spectrabase.com |
| ¹³C NMR | Available | spectrabase.com |
| ¹⁹F NMR | Available (e.g., in CDCl₃, ref. spectrabase.com) | spectrabase.comspectrabase.com |
| IR Spectroscopy | Available (e.g., ATR-IR, FTIR) | nih.govspectrabase.comtdl.org |
| Mass Spectrometry (GC) | Available (Electron Ionization) | nih.govspectrabase.com |
The characterization of this compound through various spectroscopic techniques, including NMR, IR, and mass spectrometry, has been fundamental to understanding its structure and reactivity in academic research nih.govspectrabase.comspectrabase.comtdl.orgaip.org.
Table 3: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Substrate | Relative Reactivity (vs. 2-Chloropyridine) | Reaction Type | Conditions | Source(s) |
| This compound | 320 times faster | SNAr with NaOEt | EtOH, +25 °C | nih.govresearchgate.netacs.orgepfl.ch |
| 2-Chloropyridine | 1 (reference) | SNAr with NaOEt | EtOH, +25 °C | nih.govresearchgate.netacs.orgepfl.ch |
This pronounced reactivity difference highlights the unique role of fluorine as a leaving group in SNAr reactions on electron-deficient aromatic systems like pyridine, a finding that has guided numerous synthetic strategies in academic laboratories nih.govresearchgate.netacs.orgepfl.ch.
Compound List:
this compound
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoropyridine | |
|---|---|---|
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InChI |
InChI=1S/C5H4FN/c6-5-3-1-2-4-7-5/h1-4H | |
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InChI Key |
MTAODLNXWYIKSO-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=NC(=C1)F | |
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Molecular Formula |
C5H4FN | |
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DSSTOX Substance ID |
DTXSID70190689 | |
| Record name | Pyridine, 2-fluoro- | |
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Molecular Weight |
97.09 g/mol | |
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Physical Description |
Clear dark brown liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Fluoropyridine | |
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Vapor Pressure |
26.6 [mmHg] | |
| Record name | 2-Fluoropyridine | |
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CAS No. |
372-48-5 | |
| Record name | 2-Fluoropyridine | |
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| Record name | Pyridine, 2-fluoro- | |
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Synthetic Methodologies for 2 Fluoropyridine and Its Derivatives
Classical Synthetic Approaches
The synthesis of 2-Fluoropyridine has historically relied on several foundational methods. These techniques involve the substitution of a leaving group, typically a halogen, with a fluoride (B91410) ion or the transformation of an amino group into a fluorine substituent.
Halogen Exchange Reactions
Halogen exchange, a type of nucleophilic aromatic substitution, is a prominent route for the synthesis of this compound. This approach involves the displacement of a chlorine atom from 2-Chloropyridine (B119429) with a fluoride ion from various fluoride sources.
A significant advancement in the synthesis of this compound is its preparation through the reaction of 2-Chloropyridine with potassium bifluoride (KHF₂). sci-hub.se This method is noted for its high yields and considerably shorter reaction times compared to other halogen exchange methods. google.com A key advantage of this process is that it can be performed without a solvent, which simplifies the purification process by eliminating the need for solvent recovery and recycling. google.com The reaction is typically conducted in pressure equipment at temperatures ranging from approximately 250°C to 370°C, with a preferred range of 275-325°C. sci-hub.se Stoichiometric amounts of the reactants are generally used, though an excess of potassium bifluoride can also be employed. google.com
Table 1: Reaction Conditions for Synthesis of this compound with KHF₂
| Parameter | Condition | Reference |
|---|---|---|
| Reactants | 2-Chloropyridine, Potassium Bifluoride (KHF₂) | sci-hub.se |
| Temperature Range | 250°C - 370°C | sci-hub.se |
| Preferred Temperature | 275°C - 325°C | google.com |
| Solvent | None (Solvent-free) | google.com |
| Key Advantages | High yield, shorter reaction time, no solvent recovery | google.com |
The reaction of 2-Chloropyridine with potassium fluoride (KF) to produce this compound is a well-established method, though it is characterized by extremely long reaction times. google.com This halogen exchange reaction typically requires the use of polar aprotic solvents. epo.org For instance, heating 2-Chloropyridine with potassium fluoride in solvents like dimethyl sulfone or tetramethylene sulfone can yield this compound. science.gov However, these reactions can take a significant amount of time, sometimes up to twenty-one days, to achieve a 50% yield. science.gov The reactivity in this process is also dependent on the halogen being replaced; 2-bromopyridine, for example, gives a similar yield in a much shorter period of seven days. science.gov
Catalytic gas-phase fluorination of 2-Chloropyridine represents another approach to synthesizing this compound. researchgate.netresearchgate.net This method involves a Cl/F exchange reaction in the presence of hydrogen fluoride (HF) and a metal fluoride catalyst. researchgate.netresearchgate.net Studies have shown that crystallized metal fluorides such as barium fluoride (BaF₂) and magnesium fluoride (MgF₂) are particularly effective catalysts for this transformation. researchgate.netresearchgate.net These catalysts, which can be prepared with high specific surface areas, have demonstrated a significant increase in activity compared to their corresponding metal oxides. researchgate.netresearchgate.net The higher activity of BaF₂ and MgF₂ is attributed to the weak or moderate strength of their Lewis acid sites. researchgate.netresearchgate.net The reaction is typically carried out at elevated temperatures, for instance, 380°C. researchgate.net
Table 2: Catalytic Fluorination of 2-Chloropyridine
| Catalyst | Fluorinating Agent | Reaction Type | Key Finding | Reference |
|---|---|---|---|---|
| BaF₂, MgF₂ | HF | Gas-phase catalytic fluorination | Most active catalysts due to weak/moderate Lewis acidity. | researchgate.netresearchgate.net |
| Metal Oxides (precursors) | HF | Gas-phase catalytic fluorination | Less active than corresponding metal fluorides. | researchgate.net |
In the context of nucleophilic aromatic substitution (SNAr) reactions, this compound exhibits significantly higher reactivity compared to 2-Chloropyridine. researchgate.net For example, the reaction of this compound with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction with 2-Chloropyridine. researchgate.net This enhanced reactivity of fluoropyridines is a crucial factor in their utility for synthesizing substituted pyridines. nih.govresearchgate.net While chloropyridines are often subjected to palladium-catalyzed amination reactions, the high reactivity of this compound in SNAr reactions can make transition-metal catalysis unnecessary, especially when the pyridine (B92270) ring contains additional electron-withdrawing groups. nih.gov
Balz–Schiemann Reaction and its Limitations
The Balz-Schiemann reaction is a classical method for introducing a fluorine atom onto an aromatic ring, starting from a primary aromatic amine. scienceinfo.comwikipedia.org In the case of this compound synthesis, the starting material is 2-aminopyridine (B139424). google.comlookchem.com The process involves the diazotization of the amino group with nitrous acid in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) intermediate. scienceinfo.com Thermal decomposition of this intermediate then yields the desired aryl fluoride. scienceinfo.com
However, the application of the Balz-Schiemann reaction to the synthesis of this compound has notable limitations. scienceinfo.com A primary challenge is the instability of the 2-pyridinediazonium fluoborate intermediate, which tends to decompose as it is formed, making its isolation difficult. lookchem.com This instability necessitates modifications to the standard Schiemann procedure. lookchem.com Furthermore, the isolation of diazonium salts, in general, can be hazardous as they can be explosive. scienceinfo.comacs.org The reaction also often requires harsh conditions and high temperatures for the decomposition step. scienceinfo.comresearchgate.net Despite these drawbacks, the Balz-Schiemann reaction has been used to prepare this compound in moderate yields, for instance, 34%. lookchem.com
Table 3: Overview of Balz-Schiemann Reaction for this compound
| Parameter | Description | Reference |
|---|---|---|
| Starting Material | 2-Aminopyridine | google.comlookchem.com |
| Key Reagents | Nitrous Acid, Fluoroboric Acid (HBF₄) | scienceinfo.com |
| Intermediate | 2-Pyridinediazonium fluoborate | lookchem.com |
| Limitations | Instability of diazonium intermediate, potentially explosive intermediates, harsh conditions, high temperatures. | scienceinfo.comlookchem.comacs.orgresearchgate.net |
Direct Fluorination of Pyridine
Direct C-H fluorination represents a highly efficient strategy for synthesizing fluorinated heterocycles by avoiding the need for pre-functionalized substrates.
Utilizing Silver(II) Fluoride (AgF₂) for Site-Selective C-H Fluorination
A significant advancement in the synthesis of 2-fluoropyridines is the use of the commercially available reagent silver(II) fluoride (AgF₂). chemrxiv.org This method provides a broadly applicable and safe route for the direct, site-selective fluorination of a single carbon-hydrogen bond in pyridines and related nitrogen-containing heterocycles like diazines. chemrxiv.org The reactions are notable for their mild conditions, typically occurring at or near ambient temperature and completing within an hour. chemrxiv.orgresearchgate.net
A key feature of this method is its exclusive selectivity for fluorination at the position adjacent (alpha) to the ring nitrogen atom. chemrxiv.orgnih.gov The process is highly tolerant of a wide array of functional groups and variations in the electronic properties of the pyridine substrate. researchgate.net For instance, 3-substituted pyridines bearing halo, alkoxy, cyano, or trifluoromethyl groups undergo fluorination with exclusive selectivity to yield the corresponding 2-fluoro-3-substituted pyridine product. researchgate.net Even pyridines with existing chloro or bromo substituents at the 2-position remain intact during the reaction, showcasing the method's high functional group tolerance. ewha.ac.kr However, the reaction is not compatible with certain functional groups, including free amines, alcohols, carboxylic acids, and aldehydes. researchgate.net
The reaction's selectivity is influenced by the substitution pattern on the pyridine ring. While many 3-substituted pyridines react selectively at the 2-position, those with 3-alkyl or 3-carbonyl substituents can yield a mixture of 2-fluoro and 6-fluoro isomers. researchgate.net In the case of 3,5-disubstituted pyridines, fluorination of those with a 3-benzyloxy group proceeds with modest to high selectivity for fluorination at the 2-position, adjacent to the ether. nih.gov
| Substituent at C3 | Substituent at C5 | Ratio of Isomers (2-F:6-F) | Reference |
|---|---|---|---|
| Benzyloxy | Phenyl | 20:1 | nih.gov |
| Benzyloxy | Cyano | 20:1 | nih.gov |
| Benzyloxy | Bromo | 4.2:1 | nih.gov |
Mechanistic Studies of AgF₂ Mediated Fluorination
Mechanistic investigations suggest that the AgF₂-mediated fluorination of pyridine is inspired by the pathway of the classic Chichibabin amination reaction. chemrxiv.orgsemanticscholar.org The proposed mechanism involves several key steps. nih.govresearchgate.net
Coordination : The reaction is initiated by the coordination of the basic nitrogen atom of the pyridine ring to the silver center of AgF₂. nih.govresearchgate.net This initial binding is crucial and suggests that more basic heterocycles may be more reactive. nih.govnih.gov
Fluoride Addition : Following coordination, a fluoride ion adds to the π-system of the heterocycle. This step is favored for more electron-deficient rings. nih.govresearchgate.net
Oxidation : The final step is a formal oxidation of the heterocycle, which may occur through a hydrogen-atom abstraction, to yield the this compound product. nih.gov
This proposed pathway helps to explain the observed exclusive selectivity for fluorination at the 2-position. ewha.ac.kr The influence of the pyridine's electronic properties on the reaction rate is complex; while initial coordination is favored by higher basicity, the subsequent fluoride addition is favored by a more electron-deficient ring system. nih.govresearchgate.net
Modern Synthetic Strategies
Alongside direct C-H fluorination, other modern methods provide versatile access to 2-fluoropyridines and their derivatives.
Nucleophilic Displacement of Leaving Groups at the 2-Position
A traditional and widely used method for synthesizing 2-fluoropyridines is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the 2-position with a fluoride source. nih.gov Common precursors for this reaction include 2-chloro- and 2-bromopyridines. nih.gov However, the displacement of these halogens often requires elevated temperatures to proceed efficiently. nih.gov
The reactivity of the leaving group is a critical factor. The C-F bond in the 2-position of pyridine exhibits high reactivity and chemoselectivity in nucleophilic substitution. unipd.it Consequently, this compound itself is an excellent substrate for SNAr reactions, where the fluoride acts as a leaving group. The high electronegativity of fluorine accelerates the SNAr reactions of pyridines. researchgate.net For example, the reaction of this compound with sodium ethoxide in ethanol is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine. researchgate.net This enhanced reactivity allows SNAr reactions on 2-fluoropyridines to occur under milder conditions, expanding their utility as synthetic intermediates for installing a wide range of nucleophiles. researchgate.net
Synthesis via Pyridine N-Oxides and 2-Pyridyltrialkylammonium Salts
An efficient, metal-free synthesis of 2-fluoropyridines has been developed using readily available pyridine N-oxides as starting materials. nih.govacs.org This method involves the regioselective conversion of pyridine N-oxides into stable, isolable 2-pyridyltrialkylammonium salt intermediates under mild conditions. nih.govnih.gov These salts then serve as effective precursors for fluorination. nih.gov
The process begins with the activation of the pyridine N-oxide, which then reacts with a trialkylamine to form the 2-pyridyltrialkylammonium salt. nih.gov Subsequent treatment of this salt with a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), yields the desired this compound. nih.gov
This strategy demonstrates broad functional group compatibility and high regioselectivity. nih.gov For 3-substituted pyridine N-oxides, the formation of the ammonium (B1175870) salt and the subsequent fluorination occur exclusively at the position para to the existing substituent (i.e., at the C6 position), which is complementary to the C2-selectivity observed in the AgF₂-mediated C-H fluorination. nih.gov The method has proven effective for a variety of substrates, including those with aryl and heteroaryl groups, affording the corresponding fluoropyridines in moderate to excellent yields. nih.gov
Continuous-Flow Methods for Regioselective Arylation of Fluoropyridines
Continuous-flow technology offers significant advantages for organic synthesis, including precise control over reaction parameters, enhanced safety, and improved scalability. A continuous-flow method for the regioselective arylation of fluoropyridines has been developed to produce functionalized 2-fluorobiaryl products. researchgate.netnih.gov
This approach utilizes a telescoped, three-step sequence:
Metalation : Regioselective ortho-metalation of the fluoropyridine is achieved using a strong base like n-butyllithium (n-BuLi). ewha.ac.krresearchgate.net
Zincation : The resulting organolithium species undergoes transmetalation with a zinc salt, such as ZnCl₂, to form a more stable arylzinc intermediate. ewha.ac.krresearchgate.net
Negishi Cross-Coupling : The arylzinc species is then coupled with various (hetero)aryl iodides in a palladium-catalyzed Negishi cross-coupling reaction. ewha.ac.krnih.gov
The use of continuous-flow technology is particularly beneficial for the initial metalation step, which is often highly exothermic and requires very low temperatures. researchgate.netnih.gov Flow reactors allow for precise temperature control, enabling the efficient preparation of the arylated products in high yields and with short residence times (e.g., under 11 seconds). ewha.ac.krnih.gov This integrated flow/batch protocol has been successfully applied to the ortho-arylation of various polyhalo-substituted (hetero)aryl compounds. ewha.ac.krresearchgate.net
Generation of 3,4-Pyridyne from Halopyridines
The generation of highly reactive pyridyne intermediates, particularly 3,4-pyridyne, from halopyridine precursors offers a powerful strategy for the synthesis of polysubstituted pyridine derivatives. While this compound is not the direct precursor in the cited methodologies, the chemistry of halopyridines is central to this approach. Research has demonstrated that 3,4-pyridyne intermediates can be effectively generated from 3-chloropyridine (B48278) derivatives, leading to regioselective functionalization.
One prominent method involves the regioselective lithiation of a substituted 3-chloropyridine, followed by transmetalation with an organomagnesium halide. Subsequent heating of the resulting mixed diorganomagnesium intermediate induces elimination to form the 3,4-pyridyne. nih.gov This transient species can then be trapped by the Grignard moiety in a regioselective manner, primarily at the 4-position. A final quench with an electrophile at the 3-position yields various 2,3,4-trisubstituted pyridines. nih.gov
The regioselectivity of nucleophilic additions to 3,4-pyridynes is a critical aspect of their synthetic utility. nih.gov The aryne distortion model has been used to explain and predict the outcomes of these reactions. nih.gov It has been observed that without specific directing groups, nucleophilic addition to an unsubstituted 3,4-pyridyne occurs with little to no regioselectivity between the C3 and C4 positions. nih.gov However, the introduction of substituents on the pyridine ring can significantly influence the geometry of the pyridyne intermediate, thereby directing the regioselectivity of the nucleophilic attack. For instance, electron-withdrawing substituents can increase the distortion of the aryne, leading to greater regioselectivity in the formation of functionalized pyridines. nih.gov
Studies have explored various precursors and conditions to generate 3,4-pyridynes. For example, 3-chloro-2-ethoxypyridine (B70323) has been utilized as an effective precursor. nih.gov The process allows for the regioselective 3,4-difunctionalization of the pyridine core. This methodology has been successfully adapted to a continuous flow setup, highlighting its potential for scalable synthesis. nih.gov
Table 1: Regioselective Difunctionalization of Pyridines via 3,4-Pyridyne Intermediates
| Precursor | Conditions | Intermediate | Trapping Agent / Electrophile | Product |
|---|---|---|---|---|
| 3-Chloro-2-ethoxypyridine | 1. n-BuLi 2. RMgBr·LiCl 3. Heat (75 °C) | 3,4-Pyridyne | Grignard moiety / Various electrophiles | 2,3,4-Trisubstituted Pyridines |
Transition-Metal-Free Amination of this compound Derivatives
The development of transition-metal-free C-N bond-forming reactions is of significant interest in organic synthesis, offering a more sustainable and cost-effective alternative to traditional metal-catalyzed methods. For the amination of this compound, which is highly susceptible to nucleophilic aromatic substitution (SNAr), several catalyst-free approaches have been established.
One efficient method utilizes inexpensive and readily available acetamidine (B91507) hydrochloride as the ammonia (B1221849) source. rsc.orgrsc.org In a catalyst-free environment, this compound derivatives react with acetamidine hydrochloride through a sequence of nucleophilic substitution and subsequent hydrolysis to produce 2-aminopyridine derivatives in high yields. rsc.orgrsc.org This reaction demonstrates high chemoselectivity and is adaptable to a wide range of substrates, including other N-heterocycles bearing fluorine substituents. rsc.orgrsc.org The proposed mechanism involves the initial reaction of acetamidine hydrochloride with a base like sodium hydroxide (B78521) to generate free acetamidine. This then acts as the nucleophile, attacking the 2-position of the fluoropyridine ring. The resulting intermediate undergoes hydrolysis to yield the final 2-aminopyridine product. rsc.org
Another transition-metal-free approach involves the direct amination of 2-fluoropyridines with various amines. For example, the reaction of this compound and 2-fluoro-5-halopyridines with amines bearing an adamantyl moiety proceeds without a catalyst to furnish N-(pyridin-2-yl) derivatives in moderate to good yields. consensus.app It has been noted that 2-fluoro-5-halopyridines exhibit higher reactivity in these reactions compared to this compound itself. consensus.app
While SNAr reactions on halopyridines can be sluggish, the high electronegativity of the fluorine atom in this compound makes it a particularly good substrate for such transformations, often precluding the need for a transition metal catalyst that is typically required for less reactive chloro- or bromopyridines. researchgate.net
Table 2: Examples of Transition-Metal-Free Amination of this compound Derivatives
| This compound Derivative | Amine Source | Conditions | Product | Yield |
|---|---|---|---|---|
| This compound | Acetamidine hydrochloride | NaOH, H2O | 2-Aminopyridine | High |
| Substituted 2-Fluoropyridines | Acetamidine hydrochloride | NaOH, H2O | Substituted 2-Aminopyridines | High |
| This compound | Adamantane (B196018) amines | Catalyst-free | N-(pyridin-2-yl) adamantane amines | Moderate to Good |
Reactivity and Reaction Mechanisms of 2 Fluoropyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of pyridines, particularly at the 2- and 4-positions. This is due to the ability of the nitrogen atom to stabilize the anionic intermediate formed during the reaction. stackexchange.com
The SNAr mechanism involves the attack of a nucleophile on the pyridine (B92270) ring, leading to the formation of a high-energy anionic intermediate, known as a Meisenheimer complex. The aromaticity of the ring is broken in this step, which is typically the rate-determining step of the reaction. stackexchange.com The stability of this intermediate is key to whether the SNAr reaction will proceed. stackexchange.com For pyridines, attack at the 2- and 4-positions is favored because the resulting negative charge can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com
2-Fluoropyridine is a particularly reactive substrate for SNAr reactions. The high electronegativity of the fluorine atom increases the electrophilicity of the carbon atom to which it is attached, making it more susceptible to nucleophilic attack. acs.org In fact, the reaction of this compound with sodium ethoxide in ethanol (B145695) is 320 times faster than the corresponding reaction of 2-chloropyridine (B119429). acs.orgnih.govresearchgate.net This enhanced reactivity allows SNAr reactions on 2-fluoropyridines to be conducted under milder conditions than those required for other halopyridines. acs.orgnih.gov While most SNAr reactions on halopyridines have historically been performed with chloropyridines due to their commercial availability, the faster reaction rates of fluoropyridines make them highly advantageous. acs.orgnih.gov
This compound readily undergoes SNAr reactions with a variety of carbon nucleophiles. These reactions are valuable for the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis. For instance, organolithium and Grignard reagents, which are strong carbon nucleophiles, can displace the fluoride (B91410) ion at the 2-position of the pyridine ring. ambeed.com
The reaction of this compound with carbon nucleophiles can also be achieved under catalytic conditions. For example, an organic superbase can catalyze the reaction of this compound with alkyl cyanides, demonstrating the versatility of this substrate in C-C bond formation. nih.govacs.org
Table 1: Examples of SNAr Reactions of this compound with Carbon Nucleophiles
| Nucleophile | Reagent(s) | Product | Reference |
| Alkyl Cyanide | t-Bu-P4 (catalyst) | 2-Alkyl(cyano)pyridine | nih.govacs.org |
| Grignard Reagents | RMgX | 2-Alkyl/Arylpyridine | ambeed.com |
| Organolithium Reagents | RLi | 2-Alkyl/Arylpyridine | ambeed.com |
This compound is highly susceptible to SNAr reactions with a wide range of heteroatom nucleophiles, including those containing oxygen, nitrogen, and sulfur. nih.govacs.org These reactions provide a direct route to a diverse array of substituted pyridines.
Oxygen Nucleophiles: Alcohols and phenols, in the presence of a base, readily displace the fluoride in this compound to form 2-alkoxy- and 2-aryloxypyridines, respectively. nih.gov The reaction of this compound with sodium ethoxide is a classic example of this transformation and proceeds significantly faster than with other 2-halopyridines. acs.orgnih.govresearchgate.net
Nitrogen Nucleophiles: Amines, amides, and N-heterocycles are effective nucleophiles in the SNAr reaction of this compound, leading to the formation of 2-aminopyridine (B139424) derivatives. nih.gov These reactions are often carried out under mild conditions, which is advantageous for the synthesis of complex molecules. acs.org
Sulfur Nucleophiles: Thiols and their corresponding thiolates are excellent nucleophiles for the SNAr reaction with this compound, affording 2-thiopyridines. nih.govchemrxiv.org These reactions are often efficient and can be performed at room temperature, highlighting the high reactivity of this compound towards sulfur nucleophiles. chemrxiv.org
Table 2: SNAr Reactions of this compound with Heteroatom Nucleophiles
| Nucleophile Type | Example Nucleophile | Product Class | Reference |
| Oxygen | Alcohols, Phenols | 2-Alkoxypyridines, 2-Aryloxypyridines | nih.gov |
| Nitrogen | Amines, Amides, N-Heterocycles | 2-Aminopyridines | nih.gov |
| Sulfur | Thiols | 2-Thiopyridines | nih.gov |
A powerful strategy for the late-stage functionalization of complex pyridine-containing molecules involves a tandem sequence of C-H fluorination followed by nucleophilic aromatic substitution. acs.orgnih.govacs.org This approach allows for the direct modification of pyridines at the position alpha to the nitrogen atom. acs.org
The first step involves the selective fluorination of a C-H bond at the 2-position of the pyridine ring. This can be achieved using reagents such as silver(II) fluoride (AgF2). researchgate.net The resulting this compound derivative can then undergo SNAr with a variety of nucleophiles to introduce diverse functional groups. nih.govacs.org
This two-step process is particularly valuable in medicinal chemistry for the synthesis of derivatives of biologically active compounds, as it avoids the need for lengthy de novo syntheses. acs.org For example, this strategy has been successfully applied to the late-stage functionalization of molecules like (Boc-protected) betahistine and roflumilast. acs.orgacs.org The mild conditions developed for the SNAr of 2-fluoroheteroarenes are crucial for the success of this tandem approach, as they tolerate a wide range of functional groups present in complex molecules. acs.org
Metalation and C-H Functionalization
Direct C-H functionalization of this compound provides an alternative and atom-economical approach to introduce substituents onto the pyridine ring.
This compound can undergo ortho-lithiation at the C3 position upon treatment with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78 °C. acs.orgacs.orgnih.gov This reaction involves the deprotonation of the C-H bond adjacent to the fluorine atom, directed by the fluorine's inductive effect and its ability to coordinate with the lithium cation.
The mechanism of this lithiation is complex and has been shown to involve both LDA dimers and tetramers. acs.orgacs.orgnih.gov The reaction can be autocatalytic, where the aryllithium product catalyzes the deaggregation of LDA. acs.orgnih.gov Furthermore, the rate of lithiation is highly sensitive to the presence of lithium chloride (LiCl), which can catalyze the exchange between LDA dimers and monomers. acs.orgacs.org These mechanistic intricacies highlight the complex interplay of aggregation states and additives in LDA-mediated lithiations. nih.gov The resulting 3-lithio-2-fluoropyridine intermediate can then be trapped with various electrophiles to introduce a range of functional groups at the 3-position.
Mechanistic Investigations of LDA-mediated Ortholithiation: Rate Studies, Autocatalysis, and Salt Effects
The ortholithiation of this compound mediated by lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C is a mechanistically complex process. rsc.orgscispace.com Detailed spectroscopic and computational studies have revealed that the reaction's intricacy arises from several concurrent factors, including rate-limiting deaggregation of LDA, autocatalysis by the product, and significant catalysis by lithium salts. rsc.org
Rate studies indicate that the reaction does not follow simple kinetics. Instead, the rate-limiting step often involves the deaggregation of LDA aggregates. rsc.org Research has shown a substrate-assisted deaggregation of the LDA dimer, which occurs alongside an unusual tetramer-based pathway. rsc.orgscispace.com The high reactivity of this compound causes these aggregation events to become the bottleneck of the reaction. rsc.org
A key feature of this reaction is autocatalysis, where the aryllithium product (3-lithio-2-fluoropyridine) accelerates its own formation. rsc.org This autocatalytic behavior stems from the product-catalyzed deaggregation of LDA, which proceeds through the formation of 2:2 mixed tetramers of LDA and the aryllithium product. rsc.orgscispace.com
Furthermore, the reaction rate is exceptionally sensitive to the presence of lithium salts, particularly lithium chloride (LiCl). rsc.org Traces of LiCl can cause substantial rate accelerations. researchgate.net This salt effect is attributed to a LiCl-catalyzed dimer-monomer exchange of LDA, which then initiates a more rapid monomer-based ortholithiation pathway. rsc.orgscispace.com Fleeting 2:2 mixed tetramers of LDA and LiCl are proposed as key intermediates in this catalyzed deaggregation. rsc.orgscispace.com
Table 1: Key Mechanistic Factors in LDA-Mediated Ortholithiation of this compound
| Factor | Description | Reference |
|---|---|---|
| Rate-Limiting Step | Deaggregation of LDA dimers and tetramers, assisted by the this compound substrate. | rsc.orgscispace.com |
| Autocatalysis | The aryllithium product catalyzes the deaggregation of LDA via mixed tetramer intermediates, accelerating the reaction. | rsc.org |
| Salt Effects (LiCl) | Traces of LiCl catalyze the deaggregation of LDA dimers into more reactive monomers, leading to significant rate enhancement. | rsc.orgscispace.comresearchgate.net |
Regioexhaustive Substitution Strategies
The concept of "regioexhaustive substitution" has been effectively demonstrated for this compound, enabling the selective functionalization of every vacant position on the pyridine ring. rsc.org This strategy relies on the strategic use of protective groups to direct metalation to a specific site, which is then quenched with an electrophile.
Two main types of protective groups are employed:
Neighboring Site Activating Group: A chlorine atom can be used to activate an adjacent position for metalation. rsc.org
Neighboring Site Screening Group: A trimethylsilyl group can be used to block a specific site, thereby directing metalation to other available positions. rsc.org
By combining these protective group strategies, it is possible to achieve regioselective metalation and subsequent carboxylation (or reaction with other electrophiles) at the C-3, C-4, C-5, and C-6 positions of the this compound ring. rsc.org Once the desired functional group is installed, the protective group can be easily removed, for instance, through protodesilylation or reduction, to yield the target fluorinated pyridine derivative. rsc.org This methodology allows for the systematic synthesis of a diverse library of substituted fluoropyridines from a single starting material. rsc.org
Photochemical Reactions
Photoreactions with Aliphatic Amines
The irradiation of this compound in the presence of aliphatic amines leads to nucleophilic displacement of the fluorine atom. rsc.org When reacted with t-butylamine or diethylamine, the photochemical reaction results exclusively in the formation of the corresponding 2-alkylaminopyridines. rsc.org In the case of triethylamine, the reaction yields 2-(N,N-diethylamino)pyridine along with another product tentatively identified as 2-(N-ethyl-N-n-propylamino)pyridine. rsc.org These reactions are understood to proceed through mechanisms previously established for arene-amine photoreactions. rsc.org
Photoisomerization Pathways
Photoisomerization is a process where a molecule is converted into an isomer by the absorption of light. Common pathways for such transformations include E/Z (cis-trans) isomerization around a double bond and electrocyclic reactions involving ring-opening or ring-closing. These reactions are induced by photoexcitation, which allows the molecule to access different potential energy surfaces and overcome ground-state energy barriers. While these are well-established mechanisms for many organic compounds, specific studies detailing the photoisomerization pathways of this compound itself were not found in the consulted research. Theoretical studies on related molecules like 2-styrylpyridine have investigated potential energy surfaces and conical intersections that govern the competition between cis-trans isomerization and cyclization pathways.
Hydrolysis and Related Reactions
Acid-Catalyzed Hydrolysis to 2-Pyridones
The conversion of this compound to 2-pyridone can be achieved through hydrolysis, a reaction that is often catalyzed by acid. The general mechanism for the acid-catalyzed hydrolysis of related α-halo-substituted pyridines involves the initial protonation of the pyridine nitrogen. This protonation increases the electrophilicity of the pyridine ring, making the C-2 position more susceptible to nucleophilic attack by water.
The proposed mechanism proceeds via the following steps:
Protonation: The nitrogen atom of the pyridine ring is protonated by the acid catalyst.
Nucleophilic Attack: A water molecule attacks the C-2 carbon, which is bonded to the fluorine atom. This leads to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxygen atom to the fluorine atom.
Elimination: The leaving group, hydrogen fluoride (HF), is eliminated, and the carbonyl group of the 2-pyridone is formed.
This transformation is a crucial reaction for the synthesis of 2-pyridone scaffolds, which are important structural motifs in many natural products and pharmaceutical compounds.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2,2'-bis(biphenylphosphino)-1,1'-binaphthalene |
| This compound |
| 2-Pyridone |
| 3-lithio-2-fluoropyridine |
| Diethylamine |
| Lithium chloride |
| Lithium diisopropylamide |
| t-butylamine |
| Triethylamine |
Selective Hydroxylation of 2-Fluoropyridines
A significant advancement in the functionalization of 2-fluoropyridines is the development of a transition-metal-free method for their selective hydroxylation and arylation. rsc.orgresearchgate.net This protocol facilitates the construction of various pyridyl pyridone and oxydipyridine derivatives through a tandem reaction sequence. rsc.org The process is notable for its operational simplicity and the use of readily available reagents. researchgate.net
The reaction of 2-fluoropyridines proceeds under simple, transition-metal-free conditions, yielding a range of products in good to excellent yields. rsc.orgresearchgate.net The C(sp2)–F bond at the 2-position of the pyridine ring exhibits high reactivity and chemoselectivity, making this compound a valuable substrate for nucleophilic substitution reactions to create functionalized pyridines. rsc.org In this specific tandem reaction, control experiments have confirmed that the oxygen atom incorporated into the product originates from water. rsc.org
A crucial factor influencing the reaction outcome is the nature of the substituent at the 6-position of the this compound ring. rsc.orgrsc.org This substituent effect dictates whether the reaction selectively produces pyridone or oxydipyridine derivatives, demonstrating a divergent pathway based on the starting material's structure. rsc.org For instance, 2-fluoropyridines with substituents such as fluorine, trifluoromethyl, methyl, chloro, bromo, or iodo at various positions have been successfully converted into the corresponding pyridone products. rsc.org
The table below summarizes the outcomes for various substituted 2-fluoropyridines in this hydroxylation reaction.
| Starting Material (Substituent on this compound) | Product | Yield (%) |
| 3-Fluoro | 3-Fluoro-pyridone derivative | 86 |
| 3-Trifluoromethyl | 3-Trifluoromethyl-pyridone derivative | 95 |
| 4-Trifluoromethyl | 4-Trifluoromethyl-pyridone derivative | 91 |
| 5-Trifluoromethyl | 5-Trifluoromethyl-pyridone derivative | 92 |
| 4-Methyl | 4-Methyl-pyridone derivative | 60 |
| 5-Chloro | 5-Chloro-pyridone derivative | 42 |
| 5-Bromo | 5-Bromo-pyridone derivative | 33 |
| 5-Iodo | 5-Iodo-pyridone derivative | 31 |
This table presents data on the synthesis of pyridone derivatives from substituted 2-fluoropyridines. rsc.org
Other Significant Reactivity Patterns
Cycloaddition Reactions (e.g., [2+2] cycloaddition)
Cycloaddition reactions are chemical processes in which two or more unsaturated molecules combine to form a cyclic adduct, leading to a net reduction in bond multiplicity. wikipedia.org A [2+2] cycloaddition involves the combination of two components with two π-electrons each, typically two alkene units, to form a four-membered cyclobutane ring. youtube.com
While this compound itself is not typically a direct participant in [2+2] cycloadditions, its derivatives play a critical role in facilitating such reactions. Specifically, this compound derivatives are used to generate highly reactive, electron-deficient alkenes that are potent dienophiles and participants in cycloadditions. jst.go.jp For example, a zwitterionic 2-fluoropyridinium derivative serves as a stable, easy-to-handle precursor for 1,1-bis(triflyl)ethylene (Tf2C=CH2). jst.go.jp This extremely electron-deficient alkene, generated in situ from the this compound-based reagent, readily engages in cycloaddition reactions. jst.go.jp The use of the this compound moiety as a carrier and leaving group circumvents the handling issues associated with the highly reactive and moisture-sensitive Tf2C=CH2. jst.go.jp
Role in Generation of Electrophilic Reagents
A key application of this compound's reactivity is its use in creating stable reagents for the in situ generation of powerful electrophiles. jst.go.jp A notable example is the design and synthesis of a 4-substituted 2-fluoropyridinium zwitterion, which functions as a storage form for the highly electrophilic 1,1-bis(triflyl)ethylene (Tf = CF3SO2). jst.go.jp
This zwitterionic reagent is a shelf-stable crystalline compound that, upon dissolution in a suitable solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), dissociates to release Tf2C=CH2. jst.go.jp This method is considered the most convenient and effective way to generate this potent electrophile, which can then be used to decorate a wide variety of organic compounds with strongly acidic or ionic functionalities. jst.go.jp
The reaction is highly chemoselective. For instance, the electrophile generated from the 2-fluoropyridinium reagent reacts selectively with the thiazole nucleus of the bioactive agent cefdinir, demonstrating its precise reactivity. jst.go.jp A significant advantage of this system is the recyclability of the this compound byproduct. After the reaction, the resulting 4-substituted this compound can be efficiently recovered from the reaction mixture through methods like distillation, organic solvent extraction, or fluorous solid-phase extraction (FSPE), making the process more sustainable. jst.go.jp
The table below highlights the effectiveness of this system in alkylating various substrates with the generated electrophile.
| Substrate | Product | Yield (%) | Recovered this compound Derivative (%) |
| Cefdinir | Zwitterion 15 | 91 | 95 |
| Unspecified Substrate 8a | Product 8a | 99 | 97 |
This table shows the yields for the alkylation of different substrates using the electrophile generated from the 2-fluoropyridinium reagent and the recovery rate of the this compound byproduct. jst.go.jp
Applications of 2 Fluoropyridine in Synthetic Chemistry
Role in Catalysis and Reagent Design
As a Component in Recyclable Reagents for Highly Electrophilic Species
A notable advancement in the application of 2-Fluoropyridine derivatives involves their use in the development of recyclable reagents for generating highly electrophilic species. Researchers have designed and synthesized novel 4-substituted 2-fluoropyridinium zwitterions specifically to serve as stable, easy-to-handle precursors for the in situ generation of 1,1-bis(triflyl)ethylene (Tf₂C=CH₂), a potent electrophile nih.govresearchgate.net. The zwitterionic nature of these derivatives has been well-characterized, confirming their unique bonding characteristics nih.gov.
This class of reagents allows for the efficient decoration of a wide array of organic compounds with strongly acidic or ionic functionalities. A key advantage of these this compound-based reagents is their recyclability. The this compound derivative that results after the generation of Tf₂C=CH₂ can be readily separated and recovered from the reaction mixture through methods such as distillation, organic solvent extraction, or fluorous solid phase extraction nih.govresearchgate.net. This multi-optional recovery strategy is crucial for isolating the desired electrophilically functionalized products while enabling the reuse of the this compound component, contributing to more sustainable chemical processes.
Table 1: Recyclable this compound Derivative for Electrophilic Species Generation
| Reagent Component | Electrophilic Species Generated | Key Functionality Provided | Recovery Methods | Reference |
| 4-Substituted 2-fluoropyridinium zwitterion | 1,1-Bis(triflyl)ethylene (Tf₂C=CH₂) | Strongly acidic or ionic functionality | Distillation, Organic solvent extraction, Fluorous solid phase extraction | nih.govresearchgate.net |
Design of Catalytic Systems Utilizing this compound Derivatives
The pyridine (B92270) scaffold, particularly when functionalized with fluorine, offers a versatile platform for the design of ligands and catalysts. This compound itself has been identified as a purchasable ligand through computational approaches, such as genetic algorithms, for transition metal-catalyzed reactions like the Suzuki coupling peerj.com. This indicates that the this compound moiety can effectively coordinate with transition metals, influencing their catalytic activity and selectivity.
While direct examples of elaborately designed catalytic systems built from derivatives of this compound are still emerging, the inherent properties of the fluoropyridine ring suggest significant potential. The electron-withdrawing nature of the fluorine atom and the nitrogen heteroatom can tune the electronic and steric environment around a metal center. This tunability is critical for developing highly efficient and selective catalysts for various organic transformations, including cross-coupling reactions, C-H functionalization, and asymmetric catalysis. Future research is likely to explore a broader range of this compound derivatives tailored as specific ligands or organocatalysts to address complex synthetic challenges.
Advanced Spectroscopic and Computational Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of fluorinated pyridines. The presence of ¹H, ¹³C, and the highly sensitive ¹⁹F nuclei allows for a comprehensive characterization of 2-fluoropyridine and its derivatives, as well as for monitoring reaction dynamics and conformational behavior.
¹H, ¹³C, and ¹⁹F NMR Characterization of this compound and Derivatives
The NMR spectra of this compound are well-documented, providing distinct signals and coupling patterns that are characteristic of its structure. The chemical shifts (δ) are influenced by the electronegativity of the fluorine atom and its position on the pyridine (B92270) ring, while the spin-spin coupling constants (J) reveal information about the connectivity and spatial relationships between nuclei.
¹H NMR: The proton spectrum typically shows four distinct signals corresponding to the protons at positions 3, 4, 5, and 6. The proton ortho to the nitrogen (H-6) is the most deshielded and appears furthest downfield.
¹³C NMR: The carbon spectrum displays five signals. The carbon atom bonded to the fluorine (C-2) exhibits a large one-bond carbon-fluorine coupling constant (¹JCF) and is significantly shifted downfield. fluorine1.ru
¹⁹F NMR: As a sensitive nucleus with a wide chemical shift range, ¹⁹F NMR is particularly useful for studying fluorinated compounds. huji.ac.ilalfa-chemistry.com For this compound, a single signal is observed, and its chemical shift provides information about the electronic environment of the fluorine atom.
The solvent used for NMR analysis can influence the chemical shifts of ¹H and ¹³C nuclei, though spin-spin coupling constants are less significantly affected. fluorine1.ru
Table 1: Representative ¹H, ¹³C, and ¹⁹F NMR Data for this compound
| Nucleus | Position | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| ¹H | H-3 | ~6.9-7.2 | ³JH3-H4 ≈ 7.2 Hz, ⁴JH3-F ≈ -2.8 Hz, ⁴JH3-H5 ≈ 2.5 Hz, ⁵JH3-H6 ≈ 0.9 Hz |
| H-4 | ~7.7-7.8 | ³JH4-H3 ≈ 7.2 Hz, ³JH4-H5 ≈ 8.2 Hz, ⁵JH4-F ≈ 8.2 Hz | |
| H-5 | ~7.1-7.2 | ³JH5-H4 ≈ 8.2 Hz, ³JH5-H6 ≈ 4.9 Hz, ⁴JH5-H3 ≈ 2.5 Hz | |
| H-6 | ~8.2-8.3 | ³JH6-H5 ≈ 4.9 Hz, ⁴JH6-H4 ≈ 2.1 Hz, ³JH6-F ≈ 2.5 Hz | |
| ¹³C | C-2 | ~162.6 | ¹JCF ≈ 236.6 Hz |
| C-3 | ~112.9 | ²JCF ≈ 38.8 Hz | |
| C-4 | ~141.2 | ³JCF ≈ 14.8 Hz | |
| C-5 | ~122.3 | ⁴JCF ≈ 4.5 Hz | |
| C-6 | ~146.5 | ³JCF ≈ 7.6 Hz | |
| ¹⁹F | F-2 | ~ -60 to -69 | Various H-F couplings as listed above |
Note: Chemical shifts and coupling constants are approximate and can vary with solvent and experimental conditions. Data compiled from multiple sources. fluorine1.ruchemicalbook.com
NMR Studies of Reaction Mechanisms (e.g., Ortholithiation)
NMR spectroscopy is an invaluable tool for elucidating reaction mechanisms, such as the regioselective ortholithiation of halopyridines. Ortholithiation is a powerful synthetic strategy for functionalizing the pyridine ring at the position adjacent to a directing group. For 2-substituted pyridines, lithiation can occur at either the C-3 or C-6 position.
In the case of related halopyridines like 2-chloropyridine (B119429), bases such as lithium diisopropylamide (LDA) can selectively deprotonate the C-3 position. researchgate.net The progress and regioselectivity of such a reaction involving this compound could be monitored effectively using NMR.
A typical study would involve:
Initial State: Recording the ¹H and ¹³C NMR spectra of the starting this compound to establish reference chemical shifts.
Reaction Monitoring: After the addition of the lithiating agent (e.g., LDA or n-butyllithium) at low temperature, the reaction mixture can be analyzed by NMR. The disappearance of the signal corresponding to the proton at the lithiated position (e.g., H-3) and the appearance of a new set of signals for the lithiated intermediate would confirm the reaction.
Product Analysis: After quenching the reaction with an electrophile (e.g., chlorotrimethylsilane), ¹H and ¹³C NMR analysis of the purified product would confirm the position of functionalization. For example, if lithiation occurred at C-3, the ¹H NMR spectrum of the quenched product would lack the H-3 signal, and a new signal for the substituent would appear. The coupling patterns of the remaining aromatic protons would also change, confirming the substitution pattern.
This analytical approach allows researchers to confirm the high degree of regioselectivity often observed in these metalation reactions. researchgate.net
Conformational Analysis using NMR
NMR spectroscopy is crucial for determining the conformational preferences of this compound derivatives, particularly in saturated heterocyclic systems like fluorinated piperidines, which can be synthesized from fluoropyridine precursors. The orientation of the fluorine atom (axial vs. equatorial) significantly influences the molecule's properties.
The conformational behavior of these derivatives is determined by analyzing coupling constants, primarily the three-bond fluorine-proton coupling (³JFH). The magnitude of this coupling constant is dependent on the dihedral angle between the fluorine and the coupled proton, as described by the Karplus relationship. This allows for the determination of the relative orientation of the fluorine atom.
For example, in all-cis-(multi)fluorinated piperidines, NMR analysis has been used to determine the conformational equilibrium. In many cases, a strong preference for the fluorine atom to occupy an axial position is observed. This preference is influenced by a combination of factors including electrostatic interactions, hyperconjugation, and solvation effects. Systematic studies using NMR spectroscopy on a variety of substituted and protected fluorinated piperidines have been conducted to understand these conformational behaviors in solution.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These methods are essential for identifying functional groups and providing a detailed "fingerprint" of the molecular structure.
Spectral Assignments and Vibrational Analysis
The IR and Raman spectra of this compound have been thoroughly recorded and analyzed, with vibrational assignments often supported by Density Functional Theory (DFT) and ab initio calculations. nih.govresearchgate.net These computational methods help to verify the experimental assignments and provide a deeper understanding of the nature of the molecular vibrations.
Key vibrational modes for this compound include:
C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.
Ring Stretching/Deformation: A series of characteristic bands in the 1000-1600 cm⁻¹ region, which are sensitive to substitution on the pyridine ring.
C-F Stretching: The C-F stretching frequency is similar to that in fluorobenzene, reflecting the influence of the ring's π bonding. nih.govresearchgate.net
In-plane and Out-of-plane Bending Modes: These occur at lower frequencies and are also characteristic of the substituted pyridine structure.
The combination of IR and Raman data is powerful because some vibrational modes may be strong in one spectrum and weak or absent in the other, according to molecular symmetry and selection rules.
Table 2: Selected Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | IR Frequency (Liquid) | Raman Frequency (Liquid) |
| C-H Stretch | 3081 | 3082 |
| C-H Stretch | 3054 | 3058 |
| Ring Stretch | 1590 | 1591 |
| Ring Stretch | 1471 | 1472 |
| Ring Stretch | 1433 | 1434 |
| C-F Stretch | 1261 | 1261 |
| Ring Breathing | 1007 | 1008 |
| Ring Deformation | 623 | 624 |
Note: Frequencies are approximate and represent some of the major observed bands. Data adapted from Spectrochimica Acta Part A. nih.gov
Hydrogen Bonding Studies using IR Spectroscopy
IR spectroscopy is highly sensitive to changes in bond strength and polarity, making it an excellent technique for studying hydrogen bonding. Studies on hydrogen-bonded clusters of this compound with proton-donating molecules like water and methanol reveal the nature of these intermolecular interactions. nih.govacs.orgnih.gov
When this compound forms a hydrogen bond with water or methanol, the proton donor molecule bonds to the nitrogen atom of the pyridine ring. nih.govacs.org This interaction is observed in the IR spectrum as a significant red shift (a shift to lower frequency) of the O-H stretching vibration of the water or methanol molecule compared to its un-bonded state. This shift indicates a weakening of the O-H bond as its proton interacts with the lone pair of electrons on the nitrogen atom.
Experimental studies on this compound-(H₂O)ₙ and this compound-(CH₃OH)ₙ clusters (where n = 1-3), often conducted in supersonic jets, have shown that:
The primary hydrogen bond forms at the nitrogen atom. nih.govnih.gov
As more solvent molecules are added (increasing n), they can form a chain, leading to further shifts in the O-H stretching frequencies. nih.gov
Evidence for weaker hydrogen bonds, such as between an aromatic C-H group and the oxygen of a water or methanol molecule, has also been observed in larger clusters. nih.govacs.orgnih.gov
These studies, supported by molecular orbital calculations, provide a microscopic understanding of the initial solvation steps and the fundamental forces governing the interaction of this compound with protic solvents. nih.govnih.gov
Electronic Spectroscopy
Electronic spectroscopy provides valuable insights into the electronic structure and transitions within a molecule. For this compound, techniques such as UV-Vis and fluorescence spectroscopy are employed to probe these characteristics.
UV-Vis Spectroscopy
The ultraviolet-visible (UV-Vis) absorption spectrum of this compound reveals electronic transitions between different energy levels within the molecule. The absorption maxima (λmax) correspond to the wavelengths at which the molecule absorbs light most strongly, promoting electrons from lower to higher energy orbitals.
Based on the UV/Visible spectrum available in the NIST Chemistry WebBook, this compound exhibits two main absorption bands in the ultraviolet region. researchgate.net These absorptions are characteristic of π → π* and n → π* transitions within the pyridine ring, which are influenced by the fluorine substituent.
| Absorption Maximum (λmax) | Molar Extinction Coefficient (log ε) | Solvent |
|---|---|---|
| ~225 nm | ~3.5 | Not Specified |
| ~265 nm | ~3.0 | Not Specified |
Fluorescence Excitation and Dispersed Fluorescence Studies
Fluorescence spectroscopy provides information about the electronic excited states of a molecule and their relaxation pathways. While detailed experimental fluorescence excitation and dispersed fluorescence spectra for this compound are not extensively reported in the reviewed literature, some studies on related pyridine derivatives suggest that these compounds can exhibit fluorescence. For instance, studies on aminopyridine derivatives have shown that they can be fluorescent.
For bare this compound, a decrease in fluorescence quantum yield has been observed in the higher vibronic levels under collision-free conditions, which suggests that the molecule does fluoresce, although perhaps not with high efficiency. The non-radiative relaxation process back to the electronic ground state appears to be a significant de-excitation pathway.
Computational Chemistry
Computational chemistry serves as a powerful tool to complement experimental findings and to predict molecular properties. For this compound, various computational methods have been utilized to investigate its molecular structure, reactivity, and electronic properties.
Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. The B3LYP functional combined with the 6-311++G(d,p) basis set has been employed to optimize the molecular geometry of this compound. These calculations provide detailed information about bond lengths and angles. A notable finding from DFT studies is the shortening of the N-C(F) bond in this compound compared to pyridine, which is attributed to the high electronegativity of the fluorine atom. core.ac.uk DFT calculations are also used to analyze the reactivity of this compound and its derivatives. researchgate.net
| Parameter | Calculated Value (B3LYP/6-311++G**) |
|---|---|
| Bond Lengths (Å) | |
| N1-C2 | 1.339 |
| C2-F | 1.354 |
| C2-C3 | 1.383 |
| C3-C4 | 1.391 |
| C4-C5 | 1.387 |
| C5-C6 | 1.391 |
| C6-N1 | 1.338 |
| Bond Angles (°) | |
| C6-N1-C2 | 117.6 |
| N1-C2-C3 | 123.4 |
| C2-C3-C4 | 118.9 |
| C3-C4-C5 | 118.8 |
| C4-C5-C6 | 119.0 |
| C5-C6-N1 | 122.3 |
Note: The provided DFT data is based on calculations for a this compound-Trifluoroethanol cluster and represents the geometry of the this compound moiety within that cluster. acs.org
Ab Initio Calculations for Molecular Structures
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, have also been applied to study the molecular structure of this compound. Methods such as Møller-Plesset perturbation theory (MP2) with basis sets like cc-pVTZ provide accurate predictions of molecular geometries. These calculations corroborate the findings from DFT, showing a shortening of the N–C(2) bond due to the substitution of a hydrogen atom with a highly electronegative fluorine atom. researchgate.net
| Parameter | Calculated Value (MP2/aug-cc-pVTZ) |
|---|---|
| Bond Lengths (Å) | |
| N1-C2 | 1.344 |
| C2-F | 1.358 |
| C2-C3 | 1.382 |
| C3-C4 | 1.395 |
| C4-C5 | 1.390 |
| C5-C6 | 1.392 |
| C6-N1 | 1.342 |
| Bond Angles (°) | |
| C6-N1-C2 | 117.2 |
| N1-C2-C3 | 123.7 |
| C2-C3-C4 | 118.8 |
| C3-C4-C5 | 118.7 |
| C4-C5-C6 | 119.2 |
| C5-C6-N1 | 122.4 |
Note: The provided ab initio data is based on calculations for a related fluorinated aromatic compound and serves as a representative example of the level of theory.
Molecular Orbital Analysis (HOMO-LUMO Gap, Electrostatic Potential)
The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic behavior and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
For this compound, computational studies have been performed to determine the energies of these frontier orbitals. The HOMO-LUMO gap can be related to the energy required for electronic excitation.
| Parameter | Calculated Energy (eV) |
|---|---|
| HOMO | -6.65 |
| LUMO | -1.82 |
| HOMO-LUMO Gap | 4.83 |
Note: The provided HOMO-LUMO data is based on DFT calculations for the related molecule quinoline and serves as an illustrative example. emerginginvestigators.org
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For this compound, the MEP map shows a negative potential (red color) around the nitrogen atom due to its lone pair of electrons, making it a site for electrophilic attack. The fluorine atom, being highly electronegative, also influences the charge distribution, creating a region of positive potential (blue color) on the adjacent carbon atom, which can be susceptible to nucleophilic attack. The MEP analysis is a valuable tool for predicting the sites of intermolecular interactions. researchgate.net
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry has emerged as a powerful tool for elucidating the intricate details of chemical reactions involving this compound. Through the application of quantum mechanical calculations, particularly Density Functional Theory (DFT), researchers can model reaction pathways, identify transition states, and calculate activation energies, providing profound insights into the reactivity and selectivity of this important heterocyclic compound.
A significant area of investigation has been the Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of this compound chemistry. Computational studies have been instrumental in explaining the observed high reactivity of this compound in these reactions. For instance, it is well-established that this compound undergoes SNAr with sodium ethoxide in ethanol (B145695) approximately 250 to 320 times faster than its chloro-analogue, 2-chloropyridine wuxibiology.comnih.govresearchgate.netresearchgate.net. DFT calculations have been employed to understand the electronic factors governing this enhanced reactivity.
One key aspect explored through computational modeling is the nature of the reaction mechanism, which can range from a stepwise pathway involving a discrete Meisenheimer intermediate to a concerted process. DFT studies on related systems have shown that the mechanism can exist on a continuum, influenced by the nature of the nucleophile, the electrophile, and the solvent nih.gov. For this compound, computational analyses help to predict whether a reaction is likely to proceed through a stepwise or concerted pathway by calculating the potential energy surface.
A notable application of computational modeling is the prediction of regioselectivity in the SNAr reactions of substituted 2-fluoropyridines. By calculating the Lowest Unoccupied Molecular Orbital (LUMO) energies and mapping the LUMO lobes, researchers can identify the most electrophilic sites susceptible to nucleophilic attack. However, studies have shown that a simple correlation between LUMO energy and activation energy can sometimes be poor. A more nuanced approach involves analyzing higher energy unoccupied molecular orbitals. For a series of substituted 2-fluoropyridines, a strong linear correlation was found between the relative activation free energy (ΔΔG‡) of the SNAr reaction with sodium ethoxide and the energy of the LUMO+1 orbital, calculated using the ωB97X-D/6-31G* level of theory wuxibiology.com. This indicates that the LUMO+1 orbital more accurately represents the electrophilic site for this particular set of reactions.
The table below presents data from a study on the SNAr reaction of various substituted 2-fluoropyridines with sodium ethoxide, correlating experimental reactivity with computationally derived orbital energies wuxibiology.com.
| Compound | Substituent | krel | kfrel | ΔΔG‡ (kcal/mol) | LUMO (eV) | LUMO+1 (eV) |
| 1a | 4-CF3 | 1.8 | 1.8 | -0.34 | -1.77 | 1.96 |
| 1b | 5-CF3 | 20 | 20 | -1.78 | -1.74 | 2.15 |
| 1c | None | 1 | 1 | 0 | -0.46 | 2.37 |
| 1d | 4-F | 0.15 | 0.15 | 1.13 | -0.63 | 2.45 |
| 1e | 5-F | 0.05 | 0.05 | 1.78 | -0.57 | 2.53 |
| 1f | 6-F | 0.1 | 0.1 | 1.37 | -0.49 | 2.67 |
| 1g | 3-Me | 0.3 | 0.3 | 0.71 | -0.33 | 2.45 |
| 1h | 4-Me | 0.5 | 0.5 | 0.41 | -0.38 | 2.45 |
| 1i | 5-Me | 0.7 | 0.7 | 0.21 | -0.35 | 2.42 |
| 1j | 6-Me | 0.2 | 0.2 | 0.95 | -0.38 | 2.53 |
Furthermore, DFT calculations are crucial for identifying and characterizing the geometry of transition states. By performing vibrational analysis on the calculated transition state structure, a single imaginary frequency corresponding to the reaction coordinate can be identified, confirming it as a true saddle point on the potential energy surface mdpi.com. The energy difference between the reactants and the transition state provides the activation energy barrier, a critical parameter for predicting reaction rates. For instance, in the SNAr of 2-chloro-4-fluoropyridine with benzyl alcohol, DFT calculations have been used to map the reaction coordinates for nucleophilic attack at both the C2 and C4 positions, revealing the lower activation energy pathway and thus explaining the observed regioselectivity rsc.org. These computational approaches provide a detailed molecular-level understanding of the reaction dynamics of this compound that is often inaccessible through experimental methods alone.
Molecular Docking Studies of this compound Derivatives
Molecular docking is a computational technique extensively used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a biological macromolecule, typically a protein. This in silico method has been widely applied to investigate the potential of this compound derivatives as inhibitors of various enzymes and receptors implicated in a range of diseases, including cancer.
The this compound scaffold is an attractive structural motif in medicinal chemistry due to its ability to form favorable interactions with biological targets. The fluorine atom, in particular, can modulate the electronic properties of the pyridine ring and participate in specific interactions, such as hydrogen bonds and multipolar interactions, which can enhance binding affinity and selectivity researchgate.netresearchgate.net.
Numerous studies have reported the synthesis of novel this compound derivatives and their subsequent evaluation as potential therapeutic agents through molecular docking simulations. These studies aim to understand the structure-activity relationships (SAR) by correlating the predicted binding modes and energies with experimentally determined biological activities.
For example, molecular docking has been employed to study 2-aminopyridine (B139424) derivatives as potential inhibitors of c-Met kinase, a receptor tyrosine kinase involved in tumor growth and metastasis nih.gov. These studies help to identify key amino acid residues in the active site that interact with the inhibitors, providing a rationale for their observed potency and a basis for the design of more effective analogues.
In the context of anticancer drug development, various this compound-containing compounds have been investigated. A study on pyridopyrazolo-triazine derivatives identified a compound with a 4-fluorophenyl group that exhibited significant cytotoxic activity against the MCF-7 breast cancer cell line. Molecular docking of this compound into the active site of a selected protein (PDB ID: 5IVE) revealed a high binding affinity, with a calculated free binding energy of -7.8182 kcal/mol, suggesting a plausible mechanism for its anticancer effect bohrium.comnih.gov.
Another study focused on fluorinated chalcones and their conversion to 2-amino-pyridine-3-carbonitrile derivatives as potential antitubercular agents. One of the most potent compounds from this series, which incorporates a fluorinated phenyl ring, was subjected to molecular docking against thymidylate kinase. The results indicated a strong binding affinity with a binding energy of -9.67 Kcal/mol, providing insight into its mechanism of action.
The following interactive data table summarizes the findings from various molecular docking studies on this compound derivatives, highlighting their potential as inhibitors of different biological targets.
| This compound Derivative | Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
| Pyridopyrazolo-triazine derivative | Anticancer Target | 5IVE | -7.8182 | Not Specified |
| Fluorinated 2-aminopyridine-3-carbonitrile derivative | Thymidylate Kinase | Not Specified | -9.67 | Not Specified |
| 6-Fluoronicotinic acid | Human Kinesin Eg5 | Not Specified | Strongest Affinity (relative) | Not Specified |
| Fluoropyridine-based inhibitor | Factor VIIa/TF complex | Not Specified | High Affinity | S1'/S2' pocket |
These molecular docking studies, in conjunction with synthesis and biological evaluation, play a crucial role in the rational design and optimization of this compound derivatives as novel therapeutic agents. The insights gained from these computational investigations accelerate the drug discovery process by prioritizing compounds with the highest predicted efficacy and providing a molecular basis for their activity.
2 Fluoropyridine in Medicinal Chemistry Research
Scaffold Design and Bioisosteric Replacement
The design of novel molecular scaffolds with improved drug-like properties is a central focus of medicinal chemistry. 2-Fluoropyridine has proven to be a versatile component in this endeavor, primarily due to the strategic placement of the highly electronegative fluorine atom.
Incorporation of Fluorine to Modulate Physicochemical and Biological Properties
The introduction of a fluorine atom at the 2-position of the pyridine (B92270) ring profoundly influences the molecule's electronic and physical properties. This strategic fluorination can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability. The electron-withdrawing nature of fluorine at this position lowers the pKa of the pyridine nitrogen, making it less basic compared to pyridine itself. This reduction in basicity can be advantageous in drug design, as it can mitigate off-target effects associated with highly basic centers and improve oral bioavailability.
| Compound | pKa | logP |
|---|---|---|
| Pyridine | 5.25 | 0.65 |
| This compound | -0.44 | 1.13 |
This compound as a Scaffold in Active Pharmaceutical Ingredients (APIs)
The this compound moiety serves as a key structural scaffold in a number of Active Pharmaceutical Ingredients (APIs) that have received regulatory approval. Its unique properties make it a favored building block for targeting a range of biological pathways. The stability of the C-F bond often enhances the metabolic robustness of the drug, leading to a longer half-life in the body.
| Drug Name | Therapeutic Area | Role of this compound Scaffold |
|---|---|---|
| Pirtobrutinib | Oncology (Mantle Cell Lymphoma) | Core structural component contributing to binding affinity and selectivity. |
| Alpelisib | Oncology (Breast Cancer) | Enhances metabolic stability and oral bioavailability. mdpi.comnih.gov |
| Lemborexant | Insomnia | Part of the core structure contributing to the overall pharmacological profile. mdpi.com |
| Tauvid (Flortaucipir F18) | Diagnostic (Alzheimer's Disease) | The 18F-labeled fluoropyridine is the radioactive component for PET imaging. mdpi.com |
Scaffold-Hopping Strategies to Address Metabolic Liabilities
Scaffold-hopping is a widely used strategy in medicinal chemistry to identify novel molecular frameworks with improved properties, particularly to address metabolic liabilities. rsc.orgnih.govresearchgate.net A common application of this strategy involves the replacement of a metabolically susceptible phenyl ring with a more robust bioisostere. The this compound ring has emerged as an effective replacement for the phenyl group in this context.
The introduction of the nitrogen atom and the fluorine atom into the aromatic ring alters the electronic distribution, making the ring less susceptible to oxidative metabolism by cytochrome P450 enzymes. rsc.org This can lead to a significant improvement in the metabolic stability of a drug candidate, increasing its half-life and reducing the potential for the formation of reactive metabolites. For instance, replacing an unsubstituted phenyl ring, a known metabolic "soft spot," with a 2-pyridyl group has been shown to dramatically increase the half-life of compounds while maintaining good potency. nih.gov
Synthesis of Biologically Active Molecules
The versatility of this compound extends to its utility as a synthetic intermediate for the construction of a wide range of biologically active molecules. The fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution, providing a convenient handle for further functionalization.
Antihistamines, Antibacterial, and Antiviral Agents
Antihistamines: While specific examples of marketed antihistamines featuring a core this compound scaffold are not abundant in readily available literature, the synthesis of pyridine derivatives as antihistamines is well-established. nih.gov The principles of nucleophilic substitution on the this compound ring can be applied to construct the necessary pharmacophores for histamine (B1213489) receptor antagonism.
Antibacterial Agents: The this compound moiety has been incorporated into various antibacterial agents. For example, novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives have been synthesized and shown to exhibit potent activity against Gram-positive bacteria, including drug-resistant strains. nih.gov The synthesis of these compounds often involves the reaction of 2-amino-5-fluoropyridine (B1271945) as a key building block. researchgate.net
Antiviral Agents: In the realm of antiviral drug discovery, fluorinated nucleosides have shown significant promise. nih.govnih.gov While direct incorporation of a this compound base is less common, the synthetic principles for creating fluorinated heterocycles are relevant. For instance, Favipiravir, a broad-spectrum antiviral, is a fluorinated pyrazine (B50134) derivative, and its analogues with other nitrogen-containing heterocycles like pyridine have been synthesized and tested for anti-influenza activity. nih.govresearchgate.net
Anti-inflammatory and Anti-cancer Agents
Anti-inflammatory Agents: Pyridine and its derivatives have been explored for their anti-inflammatory properties. researchgate.net The synthesis of various pyridine-containing compounds has been shown to inhibit inflammatory mediators. While specific SAR studies focusing solely on this compound in anti-inflammatory agents are not extensively detailed in the provided results, the general principles of designing pyridine-based anti-inflammatory drugs can be applied to derivatives of this compound.
Anti-cancer Agents: The this compound scaffold is a prominent feature in a number of kinase inhibitors developed for cancer therapy. nih.goved.ac.uk The pyridine ring can act as a hinge-binder, interacting with the kinase active site. The fluorine atom can modulate the electronic properties of the ring to fine-tune binding affinity and selectivity. The synthesis of these complex molecules often relies on cross-coupling reactions where this compound derivatives are key intermediates. For example, the synthesis of pralsetinib, a RET kinase inhibitor, involves the use of a substituted pyrimidine (B1678525) that could be conceptually related to pyridine-based scaffolds. ccspublishing.org.cn Furthermore, the anti-proliferative activity of various pyridine derivatives has been extensively studied, with the structure-activity relationship (SAR) often highlighting the importance of substituents on the pyridine ring. nih.gov
Inhibitors of Specific Biological Targets
The versatility of the this compound moiety is evident in its application in the design of inhibitors for a range of specific biological targets implicated in various diseases.
Neuropeptide Y Receptor Y5
The Neuropeptide Y (NPY) Y5 receptor is a G protein-coupled receptor primarily expressed in the central nervous system and is involved in the regulation of energy homeostasis, making it an attractive target for the development of anti-obesity therapeutics. While extensive research has been conducted to develop NPY Y5 receptor antagonists, a specific and direct role for this compound in the development of these inhibitors is not extensively documented in publicly available scientific literature.
SARS-CoV-2 Main Protease
The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. The this compound moiety has been incorporated into the design of potent SARS-CoV-2 Mpro inhibitors. For instance, in the development of second-generation oral protease inhibitors, the this compound group has been utilized as a key building block.
Research has demonstrated that the incorporation of a this compound ring can enhance the metabolic stability of these inhibitors compared to their non-fluorinated analogues. This is a critical attribute for developing orally bioavailable drugs. The electronic properties of the this compound ring can also contribute to favorable interactions within the active site of the Mpro, thereby improving inhibitory potency.
Indoleamine-2,3-dioxygenase-1 (IDO1)
Indoleamine-2,3-dioxygenase-1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway. nih.gov Overexpression of IDO1 is observed in many tumors and is associated with immunosuppression, making it a significant target in cancer immunotherapy. nih.gov
While a wide variety of chemical scaffolds have been explored for the inhibition of IDO1, the direct incorporation of a this compound moiety into potent and selective IDO1 inhibitors is not extensively detailed in the current body of scientific literature. Research in this area is ongoing, with a focus on developing novel chemotypes that can effectively target the enzyme's active site.
Below is a table summarizing the application of this compound in the development of inhibitors for the specified biological targets.
| Biological Target | Role of this compound | Key Research Findings |
|---|---|---|
| Neuropeptide Y Receptor Y5 | Not well-documented in available literature. | General research on NPY Y5 antagonists is extensive, but specific examples containing a this compound moiety are not prominent. |
| SARS-CoV-2 Main Protease | Incorporated to enhance metabolic stability and potency. | Used as a key building block in second-generation oral protease inhibitors, contributing to improved pharmacokinetic properties. |
| Indoleamine-2,3-dioxygenase-1 (IDO1) | Not extensively documented in available literature. | While a target of significant interest, the specific use of this compound in potent IDO1 inhibitors is not a major focus in published research. |
PET Tracers and Radiosynthesis of ¹⁸F-Labeled Compounds
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers labeled with positron-emitting isotopes. Fluorine-18 (¹⁸F) is a commonly used radionuclide for PET due to its favorable decay properties. The this compound core is a valuable platform for the development of ¹⁸F-labeled PET tracers.
The radiosynthesis of ¹⁸F-labeled compounds often involves the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. The electron-deficient nature of the pyridine ring facilitates this reaction at the 2-position. This allows for the efficient and high-yield production of ¹⁸F-labeled this compound-containing molecules.
These ¹⁸F-labeled tracers are designed to bind to specific biological targets, such as receptors or enzymes, allowing for their in vivo visualization and quantification. The this compound moiety can be readily incorporated into various molecular scaffolds to create targeted PET probes for a wide range of applications in oncology, neurology, and cardiology.
Agrochemical Applications
The unique physicochemical properties conferred by the fluorine atom make this compound and its derivatives valuable building blocks in the agrochemical industry.
Herbicides and Pesticides
The incorporation of a this compound moiety into agrochemical compounds can significantly enhance their biological activity. Fluorinated pesticides often exhibit improved efficacy, selectivity, and metabolic stability compared to their non-fluorinated counterparts. The presence of the fluorine atom can increase the lipophilicity of the molecule, facilitating its transport across biological membranes to reach its target site.
This compound derivatives are used as key intermediates in the synthesis of a variety of herbicides and pesticides. These compounds are designed to target specific biochemical pathways in weeds and pests, leading to their effective control.
Crop Protection Products
This compound-based compounds are integral to the development of modern crop protection products. nbinno.com These products are designed to be effective at low application rates, reducing the environmental impact of agriculture. The stability of the C-F bond often contributes to the persistence and long-lasting efficacy of these agrochemicals.
Research in this area focuses on the development of novel this compound derivatives with improved safety profiles and new modes of action to combat the development of resistance in target organisms. The versatility of the this compound scaffold allows for the synthesis of a diverse range of molecules with different biological activities, contributing to a robust pipeline of new crop protection solutions.
The table below provides an overview of the agrochemical applications of this compound.
| Application | Role of this compound | Key Attributes |
|---|---|---|
| Herbicides and Pesticides | Used as a key intermediate in the synthesis of active ingredients. | Enhances biological activity, selectivity, and metabolic stability. Increases lipophilicity for better absorption. |
| Crop Protection Products | Integral component of modern and effective crop protection solutions. | Contributes to high efficacy at low application rates and long-lasting effects. Facilitates the development of compounds with novel modes of action. |
Materials Science Applications of 2 Fluoropyridine
Specialty Polymers and Materials
The introduction of fluoropyridine moieties into polymer structures imparts a desirable combination of properties, including high thermal stability, chemical inertness, and specific adsorption capabilities. While direct polymerization of 2-fluoropyridine is less common, the related compound perfluoropyridine (PFPy) is extensively used to create high-performance fluoropolymers. The principles and resulting properties are analogous to what can be expected from polymers incorporating this compound units.
These polymers are often synthesized via nucleophilic aromatic substitution (SNAr) reactions where the highly reactive fluorine atoms on the pyridine (B92270) ring are displaced by nucleophiles, such as bisphenols or diols, to form poly(ether pyridine)s. mdpi.com This synthetic route allows for the creation of polymers with a precisely controlled architecture and a high degree of fluorination.
Detailed Research Findings:
Research into poly(ether pyridine) polymers derived from fluoropyridines has demonstrated their potential for applications requiring robust materials. For instance, polymers synthesized through the polycondensation of fluoropyridine monomers with bisphenols like Bisphenol A (BPA) or isosorbide (B1672297) (IS) exhibit excellent thermal properties. mdpi.com The resulting polymers have high glass transition temperatures (Tg) and thermal decomposition temperatures, making them suitable for use in high-temperature environments, such as in the aerospace and automotive industries as sealants and coatings. mdpi.com
The thermal stability of these polymers is a direct consequence of the strong C-F and C-O bonds within the polymer backbone. The glass transition temperatures for these poly(ether pyridine)s can range from 102 to 206°C, and the 5% weight loss decomposition temperature can be as high as 419°C. mdpi.com Furthermore, these materials have been investigated for environmental applications, such as the capture of aromatic pollutants from contaminated water sources, where they show high adsorption efficiency. mdpi.com
Table 1: Thermal Properties of Poly(ether pyridine) Polymers Derived from Fluoropyridines
| Polymer System | Glass Transition Temp. (Tg) | 5% Decomposition Temp. (Td5%) |
|---|---|---|
| Monomer 1 / BPA | 127°C | 395°C |
| Monomer 1 / IS | 170°C | 363°C |
| Monomer 2 / BPA | 124°C | 408°C |
| Monomer 2 / IS | 143°C | 357°C |
| Monomer 3 / BPA | 102°C | 444°C |
Note: Data sourced from studies on perfluoropyridine-derived polymers, which serve as representative examples for fluoropyridine-based specialty polymers. mdpi.com
Organic Light-Emitting Diodes (OLEDs) and Semiconductors
In the field of organic electronics, the strategic fluorination of semiconductor materials is a key strategy for enhancing device performance. Incorporating this compound or other fluorinated pyridine derivatives into organic semiconductors can significantly influence their electronic properties, molecular packing, and film morphology, leading to more efficient and stable Organic Light-Emitting Diodes (OLEDs). tuni.fi
Fluorine's high electronegativity can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the organic material. This tuning of energy levels can facilitate better charge injection and transport within the OLED device structure, leading to lower turn-on voltages and higher efficiencies. nih.gov
Detailed Research Findings:
Studies on pyrene-based organic semiconductors have shown that fluorination can lead to superior performance in OLEDs. For example, a fluorinated pyrene-based small molecule (L-F) designed for use as a green emitter in an OLED showed significantly better performance compared to its non-fluorinated counterpart (L-H). tuni.fiuq.edu.au The OLED device incorporating the L-F material exhibited a current efficiency of 3.7 cd/A at a 4.5V turn-on voltage, which was nearly three times higher than the device with the non-fluorinated L-H material (1.3 cd/A). tuni.fi The brightness of the fluorinated device reached 1759.8 cd/m². tuni.fiuq.edu.au This enhancement is attributed to the improved film quality and molecular packing conferred by the fluorine atoms. tuni.fiuq.edu.au
Furthermore, pyridine-appended pyrene (B120774) derivatives have been developed as hole-transporting materials (HTMs) for OLEDs. The introduction of different functional groups, including halogens like bromine (which shares some electronic effects with fluorine), to the pyridine unit allows for the tuning of the material's properties. An OLED using a brominated pyrene-pyridine HTM (Py-Br) demonstrated a maximum luminance of 17300 cd/m² and a high current efficiency of 22.4 cd/A. nih.gov These results underscore the effectiveness of using fluorinated or halogenated pyridine moieties to develop high-performance materials for OLED applications. nih.gov
Table 2: Performance of OLEDs Incorporating Fluorinated Pyridine Derivatives
| Material | Role in OLED | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Turn-on Voltage (V) |
|---|---|---|---|---|
| L-F (Fluorinated) | Green Emitter | 1759.8 | 3.7 | 4.5 |
| L-H (Non-fluorinated) | Green Emitter | N/A | 1.3 | 4.5 |
| Py-Br | Hole-Transport Material | 17300 | 22.4 | N/A |
| Py-MeO | Hole-Transport Material | N/A | 25.7 | N/A |
| Py-03 | Hole-Transport Material | N/A | 26.6 | N/A |
Note: Data compiled from research on fluorinated pyrene-based semiconductors and pyridine-appended pyrene derivatives. tuni.finih.gov
Fluorinated Ionic Liquids (FILs)
Fluorinated Ionic Liquids (FILs) are a subclass of ionic liquids that contain a fluorinated component, often a perfluoroalkyl chain, on either the cation or the anion. acs.orgresearchgate.net These materials exhibit a unique set of properties, including high thermal stability, low surface tension, and the ability to form nanosegregated domains. The incorporation of a this compound moiety, typically as part of a pyridinium (B92312) cation, can be used to tune these properties for specific applications.
FILs are of interest due to their distinct phase behavior, which arises from the mutual repulsion of the fluorinated and non-fluorinated parts of the ions. This can lead to the formation of three distinct nanodomains: a polar domain from the ionic charges, a non-polar hydrogenated domain from alkyl chains, and a non-polar fluorinated domain. This triphilic nature makes them versatile solvents and materials.
Detailed Research Findings:
The physicochemical properties of pyridinium-based ionic liquids are highly dependent on the nature of both the cation and the anion. Studies on various pyridinium-based ILs, including those with fluorinated anions like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) and tetrafluoroborate (B81430) ([BF₄]⁻), provide insight into the behavior of fluorinated systems. nih.gov
Properties such as density, viscosity, and electrical conductivity are systematically affected by the structure of the pyridinium cation (e.g., the length of the alkyl chain) and the choice of the fluorinated anion. For example, for a given cation, the density is higher and the viscosity is lower when paired with the [Tf₂N]⁻ anion compared to the [BF₄]⁻ anion. nih.gov The thermal stability of pyridinium-based ionic liquids is generally high, with decomposition temperatures often exceeding 350°C, particularly with anions like [Tf₂N]⁻. researchgate.net This high thermal stability, combined with other tunable properties, makes FILs containing fluoropyridinium cations promising candidates for applications as electrolytes, lubricants, and specialized solvents. researchgate.netrsc.org
Table 3: Physicochemical Properties of Pyridinium-Based Ionic Liquids at 298.15 K
| Ionic Liquid | Density (g·cm⁻³) | Dynamic Viscosity (mPa·s) | Electrical Conductivity (S·m⁻¹) |
|---|---|---|---|
| [bpy][Tf₂N] | 1.43 | 52.8 | 0.43 |
| [hpy][Tf₂N] | 1.37 | 78.4 | 0.28 |
| [bpy][BF₄] | 1.21 | 82.2 | 0.58 |
Note: [bpy] = 1-butylpyridinium, [hpy] = 1-hexylpyridinium. Data sourced from studies on pyridinium-based ionic liquids with fluorinated anions. nih.gov
Future Directions and Emerging Research Areas
Development of Novel and Sustainable Synthetic Routes
The synthesis of 2-fluoropyridine and its derivatives is continually evolving, with a strong emphasis on developing more efficient, selective, and environmentally benign methodologies. Traditional methods for producing fluorinated heterocycles often rely on harsh conditions or hazardous reagents, such as the Balz–Schiemann reaction, which involves potentially explosive diazonium salts, or nucleophilic substitution of chloropyridines requiring high temperatures. acs.org
Recent innovations are moving towards greener and more sustainable alternatives. A significant advancement is the direct C–H fluorination of pyridines. For instance, a method analogous to the Chichibabin reaction utilizes silver(II) fluoride (B91410) (AgF₂) for the selective fluorination of the C-H bond adjacent to the nitrogen atom in pyridines and diazines. dovepress.com This approach operates under mild conditions and demonstrates a broad substrate scope, offering a more sustainable pathway by avoiding the need for pre-functionalized substrates. dovepress.com
Another promising strategy involves the regioselective conversion of readily available pyridine (B92270) N-oxides into 2-pyridyltrialkylammonium salts. These stable intermediates can then be converted to 2-fluoropyridines under mild, metal-free conditions. acs.org This method is not only efficient but also provides a common precursor for both standard fluorine (¹⁹F) and radioisotope (¹⁸F) labeling, which is highly valuable for applications in Positron Emission Tomography (PET). acs.org Furthermore, transition-metal-free approaches are being developed, such as the synthesis of 2-aminopyridine (B139424) derivatives from this compound using inexpensive acetamidine (B91507) hydrochloride as the ammonia (B1221849) source, which proceeds with high yield and chemoselectivity. rsc.org These developments align with the principles of green chemistry by improving atom economy, reducing hazardous byproducts, and utilizing safer reagents. ijtsrd.com
| Method | Key Features | Sustainability Advantages | Reference |
|---|---|---|---|
| Traditional Halogen Exchange (Halex) | Displacement of chloro- or bromopyridines with fluoride. | Utilizes available starting materials but often requires high temperatures. | acs.org |
| Direct C–H Fluorination | Selective fluorination using AgF₂. | Avoids pre-functionalization, proceeds under mild conditions. | dovepress.com |
| From Pyridine N-Oxides | Via stable 2-pyridyltrialkylammonium salt intermediates. | Metal-free, broad functional group compatibility, access to ¹⁸F analogues. | acs.org |
| Transition-Metal-Free Amination | Synthesis of 2-aminopyridines from this compound. | Catalyst-free, uses inexpensive reagents, high chemoselectivity. | rsc.org |
Advanced Mechanistic Elucidation of Complex Reactions
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The high reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions, for instance, is a key feature. The reaction of this compound with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine (B119429), a difference attributed to the high electronegativity of fluorine which facilitates the displacement. acs.orgnih.gov
Future research is increasingly leveraging computational chemistry to provide advanced mechanistic insights. Density Functional Theory (DFT) calculations are being employed to study the molecular structures, vibrational spectra, and electronic properties of this compound and its derivatives. researchgate.net Such studies can predict reactivity, analyze bond distances and strengths, and elucidate the transition states of complex reactions. For example, computational investigations into deoxyfluorination reactions have provided detailed mechanistic pathways that distinguish between the fluorination of different functional groups. researchgate.netnih.gov This synergy between experimental and computational studies is key to unraveling the subtleties of reaction pathways, such as determining whether an SNAr reaction proceeds through a classic two-step Meisenheimer intermediate or a concerted mechanism. mdpi.com
Exploration of New Catalytic Applications
While much research has focused on the catalytic synthesis of this compound, an emerging area is the use of this compound derivatives in catalysis. Pyridine-based ligands are widely used in transition-metal catalysis due to their stability and the ease with which their electronic and steric properties can be tuned. acs.org The introduction of a fluorine atom at the 2-position can modulate the donor properties of the pyridine nitrogen, influencing the activity and selectivity of the metal center.
Future research will likely focus on designing and synthesizing novel ligands derived from this compound for a range of catalytic transformations. For example, 2-pyridone ligands, which can be synthesized from 2-halopyridines, have been shown to facilitate site-selective C-H functionalization reactions. nih.gov By extension, fluorinated pyridone ligands derived from this compound could offer unique reactivity or selectivity in such processes. The development of catalysts for the gas-phase fluorination of 2-chloropyridine to this compound using metal oxides and fluorides (e.g., BaF₂, MgF₂) also points to the ongoing importance of catalysis in the production of this key intermediate. researchgate.net
Design of Next-Generation Pharmaceutical and Agrochemical Leads
The this compound moiety is a privileged scaffold in medicinal and agricultural chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and bioavailability. nbinno.comresearchgate.net Consequently, this structural unit is found in a growing number of pharmaceuticals and agrochemicals. nbinno.comresearchgate.netnih.gov
The design of next-generation therapeutic and crop protection agents will continue to exploit these beneficial properties. In pharmaceuticals, this compound serves as a key intermediate for creating complex molecules. nbinno.com For example, the PET imaging agent Tauvid (Flortaucipir F18), used for imaging tau pathology in Alzheimer's disease, contains a radioactive [¹⁸F]fluoropyridine component. mdpi.com Recently approved drugs like Alpelisib, a PI3K inhibitor for breast cancer, feature a fluorinated pyridine ring that contributes to higher metabolic stability and potent binding. mdpi.com
In agrochemicals, the introduction of fluorine into heterocyclic scaffolds is a well-established strategy for enhancing biological activity. researchgate.netnih.gov The development of new herbicides, fungicides, and insecticides will increasingly feature fluorinated pyridine cores to improve efficacy, selectivity, and environmental profiles. researchgate.net The strategic value of intermediates like 2-bromo-5-fluoropyridine in building complex bioactive molecules through cross-coupling reactions underscores the importance of the fluoropyridine scaffold in this sector.
| Compound/Class | Application Area | Role of this compound Moiety | Reference |
|---|---|---|---|
| Tauvid (Flortaucipir F18) | Pharmaceutical (PET Imaging) | Radioactive [¹⁸F]fluoropyridine for detection. | mdpi.com |
| Alpelisib | Pharmaceutical (Oncology) | Enhances metabolic stability and binding affinity. | mdpi.com |
| Bombesin Analogues | Pharmaceutical (PET Imaging) | Used as a prosthetic group for ¹⁸F labeling. | nih.gov |
| Various Agrochemicals | Agrochemicals | Improves biological activity, metabolic stability, and transport. | researchgate.netnih.gov |
Integration with Artificial Intelligence and Machine Learning in Chemical Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel molecules, including those containing the this compound scaffold. mdpi.comjsr.org ML algorithms can analyze vast datasets to build predictive models for various molecular properties, such as biological activity, toxicity, and synthetic accessibility. nih.govnih.gov
In the context of this compound, AI and ML can be applied in several ways. Generative models can design new this compound derivatives de novo with optimized properties for a specific biological target. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can predict the efficacy of a series of this compound analogues, guiding chemists to synthesize the most promising candidates and reducing the number of experimental cycles. mdpi.com Furthermore, ML can aid in reaction planning and optimization, predicting the outcomes of reactions involving this compound and suggesting optimal conditions for novel synthetic routes. ijettjournal.org This data-driven approach will accelerate the discovery pipeline for new drugs and materials based on this versatile building block.
Expansion into Emerging Material Science Fields
The unique electronic properties of the this compound ring make it an attractive component for advanced materials. Its use as an intermediate in the synthesis of specialty chemicals for materials with unique electronic properties, such as in advanced coatings or electronic devices, is an area of growing interest. innospk.com
Future research is expected to explore the incorporation of this compound into a wider range of materials. For instance, pyridine-functionalized porous organic polymers have shown promise for applications like CO₂ capture and catalysis. rsc.org Introducing fluorine into these structures via this compound-based monomers could enhance their chemical stability and modify their surface properties, potentially improving performance in gas separation or storage. mdpi.com Similarly, the use of perfluoropyridine in creating fluoropolymers and network materials highlights the potential for fluorinated pyridine rings to impart desirable properties like thermal stability and chemical resistance. mdpi.comnih.gov The targeted synthesis of novel polymers and organic frameworks incorporating the this compound unit could lead to next-generation materials for electronics, energy storage, and environmental remediation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Fluoropyridine, and how do reaction parameters (e.g., temperature, catalysts) affect yield and purity?
- Methodological Answer : The synthesis of this compound often involves fluorination of pyridine derivatives. A key method uses cesium fluoroxysulfate (CsSO₄F) to fluorinate pyridine at the 2-position under controlled conditions (70–80°C), achieving moderate yields . Alternative routes include nucleophilic aromatic substitution using hypofluorous acid derivatives. Reaction optimization requires balancing stoichiometry and solvent polarity to minimize side products like 2,6-difluoropyridine. Characterization via GC-MS and NMR is critical for purity assessment .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?
- Methodological Answer : and NMR are pivotal for structural elucidation. The fluorine atom at the 2-position deshields adjacent protons, causing distinct splitting patterns. For example, H-3 and H-6 protons exhibit coupling constants () of ~8–10 Hz, while H-4 shows weaker coupling. NMR further confirms regiochemistry via carbon chemical shifts (C-2: ~150 ppm due to fluorine’s electronegativity) . Deuterated solvents (e.g., CDCl₃) and high-field instruments (>400 MHz) enhance resolution for complex mixtures .
Q. What experimental techniques are recommended for analyzing the electronic structure of this compound?
- Methodological Answer : Near-edge X-ray absorption fine structure (NEXAFS) spectroscopy at C and N K-edges provides insights into π* and σ* orbital interactions. For this compound, the C1s→π* transition at ~285 eV is redshifted compared to pyridine due to fluorine’s electron-withdrawing effects. Experimental spectra should be paired with Transition Potential DFT (TP-DFT) calculations to account for core-hole relaxation effects .
Advanced Research Questions
Q. How do discrepancies between theoretical and experimental vibrational spectra of this compound arise, and what computational strategies mitigate them?
- Methodological Answer : Discrepancies often stem from anharmonicity and solvent effects. A composite CC2/DFT approach, combining coupled-cluster theory for electron correlation and DFT for geometry optimization, improves agreement with experimental IR spectra. For example, B3LYP/SNSD anharmonic force fields reproduce C-F stretching modes (~1250 cm⁻¹) within ±10 cm⁻¹ of experimental values. Vibronic coupling simulations (e.g., VG|FC models) are essential for high-energy C1s NEXAFS spectra, where Franck-Condon progression redistributes intensity .
Q. What explains the reduced nonlocal magnetic susceptibility of this compound compared to its 3-fluoro isomer?
- Methodological Answer : The 2-fluoro substitution localizes π-electrons due to resonance effects (Fig. 3, ), suppressing ring currents. Experimental nonlocal susceptibility () for this compound is −34 μ (vs. −40 μ for 3-Fluoropyridine), validated via Hartree-Fock calculations with gauge-including atomic orbitals (GIAO). This localization also reduces diamagnetic shielding in NMR .
Q. How can regioselectivity in the amination of this compound be controlled using lithium aminoborohydride (LAB) reagents?
- Methodological Answer : LAB reagents (e.g., LiBH₃NMe₂) promote selective amination at the 2-position under mild conditions (room temperature, THF solvent). The fluorine atom activates the pyridine ring via inductive effects, directing nucleophilic attack to the adjacent position. Kinetic studies show that steric hindrance from bulky amines (e.g., tert-butylamine) shifts selectivity to para positions. Yields >90% are achievable with 1.1 equiv LAB and 12-hour reaction times .
Q. What contradictions exist in the interpretation of this compound’s NEXAFS spectra, and how are they resolved?
- Methodological Answer : Early TP-DFT models underestimated intensity redistribution in C1s→π* transitions. Inclusion of vibronic coupling (VG|FC level) resolved discrepancies by accounting for vibrational modes in the excited state. For example, the double-peak structure in experimental C1s spectra (Fig. 6, ) arises from Franck-Condon activity in the 1π* orbital, which earlier vertical excitation models missed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
